molecular formula C15H15N7S B2807007 2,5-dimethyl-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 2415462-36-9

2,5-dimethyl-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2807007
CAS No.: 2415462-36-9
M. Wt: 325.39
InChI Key: QQKVEZBKSDEQTK-UHFFFAOYSA-N
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Description

2,5-dimethyl-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}pyrazolo[1,5-a]pyrimidin-7-amine is a complex heterocyclic compound that combines several functional groups, including pyrazolo[1,5-a]pyrimidine, thiophene, and triazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step reactions. One common approach is the condensation of aminopyrazole with a suitable aldehyde or ketone, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine core. The thiophene and triazole moieties are then introduced through subsequent reactions, such as nucleophilic substitution or cycloaddition .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to scale up the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the triazole ring can produce dihydrotriazoles

Properties

IUPAC Name

2,5-dimethyl-N-[(1-thiophen-2-yltriazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N7S/c1-10-6-13(22-14(17-10)7-11(2)19-22)16-8-12-9-21(20-18-12)15-4-3-5-23-15/h3-7,9,16H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQKVEZBKSDEQTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1)N=C(C=C2NCC3=CN(N=N3)C4=CC=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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